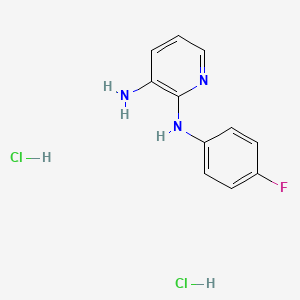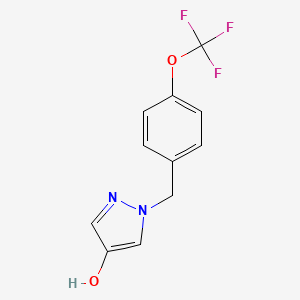
1-(4-Trifluoromethoxybenzyl)-1H-pyrazol-4-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, “4-(Trifluoromethoxy)benzylboronic acid pinacol ester” is synthesized via Friedel-Crafts polymerization using aluminum chloride as a catalyst . Trifluoromethyl ethers, which are structurally similar to the requested compound, are synthesized using a variety of methods as discussed in a review .Aplicaciones Científicas De Investigación
Heterocyclic Analogues Synthesis
The compound has been utilized in the synthesis of heterocyclic analogues, specifically in the preparation of pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. These compounds are prepared through reactions involving 2-pyrazolin-5-ones and o-halopyridinecarbonyl chlorides or 3-chloroquinoline-2-carbonyl chloride, showcasing the role of similar compounds in synthesizing complex heterocycles (Eller et al., 2006).
Spectroscopic Characterization and Biological Evaluation
Research on Schiff bases containing 1,2,4-triazole and pyrazole rings has highlighted the potential biological applications of related compounds. Spectroscopic characterization, reactivity studies, and biological evaluations, including antioxidant and α-glucosidase inhibitory activities, have been conducted. These studies provide insights into the molecular properties and potential therapeutic applications of compounds with similar structural features (Pillai et al., 2019).
Crystal Structure and DFT Study
The detailed crystal structure and DFT (Density Functional Theory) studies of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been conducted. These studies reveal the molecular structure characteristics and conformations of compounds with borate functional groups and pyrazole heterocycles, showcasing the structural analysis and electronic properties of such compounds (Yang et al., 2021).
Antioxidant and Antimicrobial Activity
Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research underscores the importance of such compounds in developing new pharmaceuticals and agrochemicals with enhanced biological activities (Bonacorso et al., 2015).
Safety and Hazards
The compound “4-(Trifluoromethoxy)benzyl bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s structurally similar to pretomanid , a nitroimidazole-oxazine compound developed for tuberculosis treatment . Pretomanid’s mechanism of action on M. tuberculosis is generally considered to be the bioreductive generation of reactive nitrogen species .
Mode of Action
If we consider its structural similarity to pretomanid, it might also act through the bioreductive generation of reactive nitrogen species . This process leads to a decrease in intracellular ATP and anaerobic killing .
Biochemical Pathways
Based on the action of structurally similar compounds like pretomanid, it might be involved in the disruption of mycolic acid synthesis , which is crucial for the cell wall structure of M. tuberculosis .
Result of Action
Based on the action of structurally similar compounds like pretomanid, it might lead to the disruption of cell wall synthesis inM. tuberculosis, resulting in cell death .
Propiedades
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)18-10-3-1-8(2-4-10)6-16-7-9(17)5-15-16/h1-5,7,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDAHRAYHDUVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



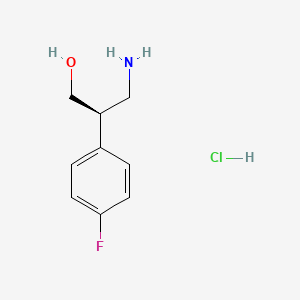

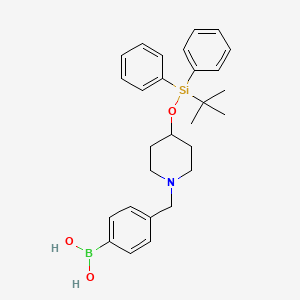
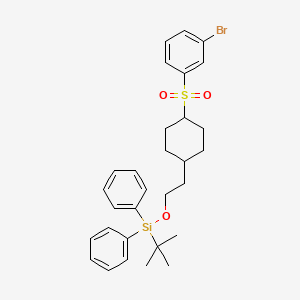
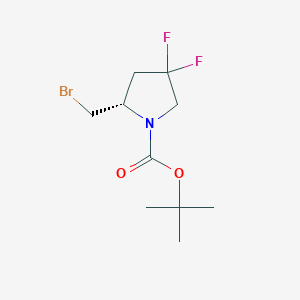

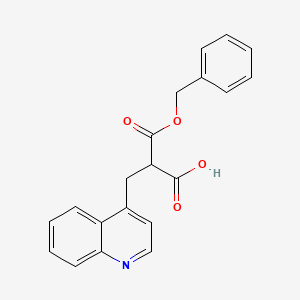
![tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B1408363.png)
![ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1408364.png)
![1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one](/img/structure/B1408365.png)



